molecular formula C5H7BF3KO2 B13583931 Potassium trifluoro(2-oxooxan-4-yl)boranuide

Potassium trifluoro(2-oxooxan-4-yl)boranuide

Cat. No.: B13583931
M. Wt: 206.01 g/mol
InChI Key: ANVPOTUDRWFXRE-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-oxooxan-4-yl)boranuide is a chemical compound with the molecular formula C₆H₈BF₃KO₂ It is known for its unique structure, which includes a boron atom bonded to a trifluoromethyl group and a 2-oxooxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-oxooxan-4-yl)boranuide can be synthesized through a multi-step process involving the reaction of boron trifluoride with a suitable oxane derivative. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the intermediate products. The final step involves the addition of potassium hydroxide to form the potassium salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates. Continuous flow reactors and automated systems are often used to ensure consistent production and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-oxooxan-4-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides or other boron-containing compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous solvents under inert atmospheres.

    Substitution: Substitution reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under controlled conditions to ensure selective substitution.

Major Products Formed

    Oxidation: Boronic acids, borate esters

    Reduction: Borohydrides, boron-containing compounds

    Substitution: Alkyl or aryl derivatives of the original compound

Scientific Research Applications

Potassium trifluoro(2-oxooxan-4-yl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-oxooxan-4-yl)boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as nucleophilic addition or substitution. This coordination ability makes it a valuable catalyst in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(oxolan-2-yl)boranuide
  • Potassium trifluoro[(oxan-2-yl)methyl]boranuide
  • Potassium trifluoro(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)boranuide

Uniqueness

Potassium trifluoro(2-oxooxan-4-yl)boranuide is unique due to its specific structural features, which include the 2-oxooxan-4-yl group. This group imparts distinct reactivity and stability to the compound, making it suitable for specialized applications in synthesis and catalysis. Additionally, its trifluoromethyl group enhances its ability to participate in various chemical reactions, further distinguishing it from similar compounds.

Properties

Molecular Formula

C5H7BF3KO2

Molecular Weight

206.01 g/mol

IUPAC Name

potassium;trifluoro-(2-oxooxan-4-yl)boranuide

InChI

InChI=1S/C5H7BF3O2.K/c7-6(8,9)4-1-2-11-5(10)3-4;/h4H,1-3H2;/q-1;+1

InChI Key

ANVPOTUDRWFXRE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCOC(=O)C1)(F)(F)F.[K+]

Origin of Product

United States

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